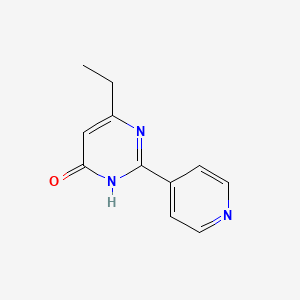

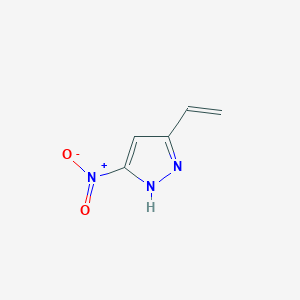

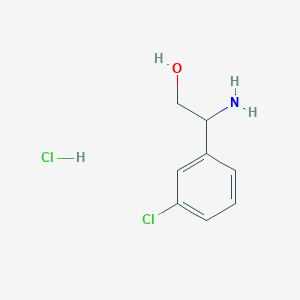

![molecular formula C10H10N4O3 B2871875 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine CAS No. 1388300-73-9](/img/structure/B2871875.png)

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine” is a compound that contains a pyrazole nucleus. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Wissenschaftliche Forschungsanwendungen

Redox-Denitration Reactions

Compounds containing pyrazole and pyridine rings, like "3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine," are of interest in redox chemistry, particularly in redox-denitration reactions. For instance, studies have shown that certain nitroaromatic compounds can undergo transformations leading to the reduction of nitro groups and changes in oxidation states of other functional groups within the molecule. This property could be leveraged for the synthesis of complex molecules and in the detoxification of nitroaromatic pollutants (Rees & Tsoi, 2000).

Synthesis of Heterocyclic Compounds

The structural framework of "this compound" suggests its utility in the synthesis of new heterocyclic compounds. Research into similar molecules has led to the development of new pyrazolopyridines and pyrazolopyridothienopyrimidines, showcasing the versatility of pyrazole and pyridine derivatives in constructing complex heterocycles. These compounds have potential applications in materials science and as pharmacophores in drug discovery (Ghattas et al., 2003).

Inhibition of Catechol-O-Methyltransferase (COMT)

Pyrazole-pyridine compounds have been evaluated for their ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Such inhibitors have therapeutic potential in the treatment of disorders like Parkinson's disease, suggesting that "this compound" could be a candidate for the development of novel COMT inhibitors (Kiss et al., 2010).

Corrosion Inhibition

Research into pyrazolo-pyridine derivatives has also highlighted their potential as corrosion inhibitors, particularly for protecting metal surfaces in acidic environments. This application is crucial for extending the lifespan of industrial equipment and infrastructure, indicating that compounds like "this compound" could be valuable in the development of new materials for corrosion protection (Dohare et al., 2018).

Catalysis

Compounds with pyrazole and pyridine moieties are involved in catalytic processes, including the activation and transformation of small molecules. Their involvement in forming complexes with metals can facilitate various catalytic reactions, highlighting another area of application for "this compound" in synthetic and industrial chemistry (Han et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been found to target various enzymes and receptors, influencing their function .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects such as altered cell signaling, enzyme activity, and gene expression .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

Similar compounds have been found to induce a range of effects, from changes in cell morphology to altered gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

3-(2,5-dimethyl-4-nitropyrazol-3-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-7-9(14(15)16)10(13(2)12-7)17-8-4-3-5-11-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCGOWGCTGIZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])OC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

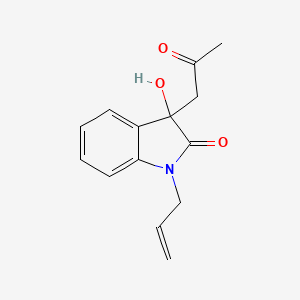

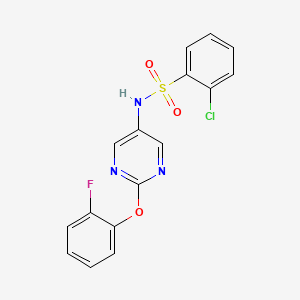

![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)

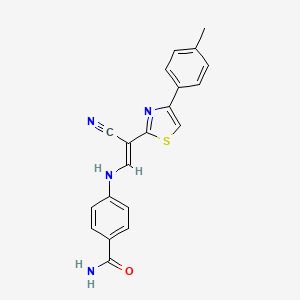

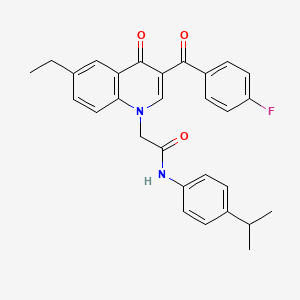

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)

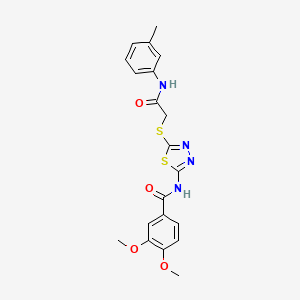

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)